molecular formula C11H13ClF3NO B1415296 [(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride CAS No. 2173052-94-1

[(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride

Cat. No. B1415296
CAS RN: 2173052-94-1
M. Wt: 267.67 g/mol
InChI Key: WLXIYRVNXVEXAJ-UOERWJHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride, hereafter referred to as “TFMPH”, is a synthetic compound that has been studied for its various applications in the scientific research field. TFMPH is a chiral compound, meaning it has two non-superimposable mirror image forms, and is composed of a pyrrolidine ring with a trifluorophenyl group attached. It is a relatively new compound, with the first synthesis of TFMPH being reported in 2015. Since then, TFMPH has been studied for its various scientific applications and its potential as a drug.

Scientific Research Applications

Chemical and Physical Characterization

The triprolidinium cation in the compound [(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride has been used in the study of molecular structures, especially focusing on the protonation of nitrogen atoms in pyrrolidine and pyridine groups. This research contributes to the understanding of molecular interactions and crystal structures, which is crucial for developing new materials and pharmaceuticals (Dayananda et al., 2012).

Catalysis and Organic Synthesis

Research indicates the utility of related pyrrolidinemethanols in enantioselective catalysis. For instance, bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, a compound with a structural resemblance, has been found effective as a bifunctional organocatalyst in Michael addition reactions (Lattanzi, 2006).

Structural Studies in Chemistry

Silyl-substituted pyrrolidines, closely related to the compound , have garnered interest for new catalyst designs. Studies on enantiomerically-pure silylpyrrolidinium salts have provided insights into hydrogen-bond interactions, contributing to the field of supramolecular chemistry and the design of novel catalysts (Bauer & Strohmann, 2017).

Biochemistry and Medicinal Chemistry Applications

Compounds with a similar pyrrolidine structure have been synthesized and analyzed for their biochemical properties, such as inhibitory abilities on neurotransmitter binding. This research is vital for understanding the biochemical behavior of similar compounds and their potential therapeutic applications (Burgos et al., 1992).

properties

IUPAC Name

[(3S,4R)-4-(2,3,6-trifluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-8-1-2-9(13)11(14)10(8)7-4-15-3-6(7)5-16;/h1-2,6-7,15-16H,3-5H2;1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXIYRVNXVEXAJ-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=C(C=CC(=C2F)F)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C2=C(C=CC(=C2F)F)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
Reactant of Route 2
[(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
Reactant of Route 3
[(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
Reactant of Route 4
[(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
Reactant of Route 5
[(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
Reactant of Route 6
[(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride

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